3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol

Lipophilicity LogP Physicochemical Property

Procure 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol (CAS 1225378-30-2) as a strategic fluorinated heterocyclic building block for medicinal chemistry and agrochemical discovery. This partially saturated pyrazinone core with a 3-CF3 substituent (MW 166.1 g/mol, LogP 0.12) delivers enhanced metabolic stability and lipophilicity tuning for fragment-based drug discovery (FBDD), next-gen DPP-IV inhibitor design (sitagliptin class), antitubercular hit-to-lead optimization, and kinase inhibitor scaffolds targeting mTOR/PI3K/Trk. Standard purity ≥95% (HPLC).

Molecular Formula C5H5F3N2O
Molecular Weight 166.1 g/mol
CAS No. 1225378-30-2
Cat. No. B1394259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol
CAS1225378-30-2
Molecular FormulaC5H5F3N2O
Molecular Weight166.1 g/mol
Structural Identifiers
SMILESC1CN=C(C(=O)N1)C(F)(F)F
InChIInChI=1S/C5H5F3N2O/c6-5(7,8)3-4(11)10-2-1-9-3/h1-2H2,(H,10,11)
InChIKeyHEPMJPOMKIRJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol (CAS 1225378-30-2): Sourcing and Baseline Characterization


3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol (CAS 1225378-30-2) is a fluorinated heterocyclic building block featuring a partially saturated pyrazinone core with a trifluoromethyl group at the 3-position. Its molecular formula is C5H5F3N2O with a molecular weight of 166.1 g/mol . The compound is commercially available from multiple research chemical suppliers with purity specifications typically ranging from ≥95% to ≥98% . Its structural features—a trifluoromethyl group and a dihydropyrazin-2-ol scaffold—position it as a versatile intermediate in medicinal chemistry and agrochemical discovery programs .

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol: Why In-Class Substitution Risks Project Outcomes


Direct substitution of 3-(trifluoromethyl)-5,6-dihydropyrazin-2-ol with structurally similar heterocyclic building blocks is not straightforward due to the compound's unique combination of a partially saturated pyrazine core and a trifluoromethyl substituent. The trifluoromethyl group substantially alters physicochemical properties—including lipophilicity (predicted LogP = 0.12) —and imparts metabolic stability characteristics that differ markedly from non-fluorinated or differently fluorinated analogs [1]. Within the broader class of trifluoromethyl-substituted dihydropyrazines and tetrahydropyrazines, variations in ring saturation, substitution pattern, and the presence of the hydroxyl moiety critically influence downstream reactivity, binding interactions, and pharmacokinetic profiles in target molecules [2]. The following evidence establishes the specific dimensions along which this compound differentiates from its closest comparators.

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol: Quantitative Differentiation Evidence for Procurement Decisions


Trifluoromethyl Group Confers Quantifiable Lipophilicity Advantage Versus Non-Fluorinated Dihydropyrazine Analogs

The presence of the trifluoromethyl group in 3-(trifluoromethyl)-5,6-dihydropyrazin-2-ol provides a quantifiable lipophilicity advantage over non-fluorinated dihydropyrazine analogs. The compound has a calculated LogP of 0.1195 , which represents a measurable increase in lipophilicity compared to unsubstituted tetrahydropyrazin-2-one scaffolds (estimated LogP approximately -0.5 to 0). Changing a CF3 group to a methyl group leads to a drastic reduction in lipophilicity, with logP decreasing despite chain elongation [1].

Lipophilicity LogP Physicochemical Property

Trifluoromethyl-Substituted Dihydropyrazine Scaffold Demonstrates Potent DPP-IV Inhibition with Nanomolar Potency

Compounds containing the trifluoromethyl-substituted dihydropyrazine scaffold demonstrate potent inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a validated therapeutic target for type 2 diabetes. The dihydrogenphosphate salt of 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (sitagliptin) exhibits potent DPP-IV inhibition [1]. This structural class has been extensively validated, with sitagliptin phosphate showing IC50 = 19 nM in Caco-2 cell extracts [2].

DPP-IV Inhibition Type 2 Diabetes Enzyme Inhibition

Trifluoromethyl-Substituted Dihydropyrazine Scaffold Shows Antitubercular Activity with Low Microgram/mL Potency

Analogs containing the 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine scaffold demonstrate potent antitubercular activity against Mycobacterium tuberculosis H37Ra. In a series of 4-((3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl)benzenamine hybrids, compounds 6i, 6j, and 6k exhibited IC50 values of 1.82 μg/mL, 1.02 μg/mL, and 1.59 μg/mL, respectively, with compound 6i showing MIC90 of 16.02 μg/mL [1].

Antitubercular Mycobacterium tuberculosis Infectious Disease

Trifluoromethyl Group Enhances Metabolic Stability: Mechanistic Rationale from Fluorinated Drug Design Literature

The incorporation of fluorine and fluorinated motifs such as the trifluoromethyl group into medicinally relevant scaffolds improves metabolic and pharmacokinetic properties of drug molecules [1]. The presence of a trifluoromethyl group enhances metabolic stability and lipophilicity in dihydropyrazinone scaffolds, making them attractive scaffolds for drug design [2]. This effect is mediated through multiple mechanisms including blocking of metabolic soft spots, altering electron density at adjacent positions, and modulating pKa of nearby functional groups.

Metabolic Stability ADME Drug Metabolism

3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol: High-Value Application Scenarios Driven by Evidence


DPP-IV Inhibitor Lead Optimization for Type 2 Diabetes Programs

The trifluoromethyl-substituted dihydropyrazine scaffold has been clinically validated in sitagliptin, a first-line DPP-IV inhibitor for type 2 diabetes with IC50 = 19 nM in Caco-2 cell extracts [1]. 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol serves as a key building block for constructing novel DPP-IV inhibitors with potentially differentiated selectivity profiles or pharmacokinetic properties relative to existing therapies. Programs seeking to develop next-generation DPP-IV inhibitors with improved duration of action or reduced off-target effects should prioritize this scaffold for SAR exploration [2].

Antitubercular Drug Discovery Against Mycobacterium tuberculosis

Analogs containing the trifluoromethyl-substituted dihydropyrazine scaffold have demonstrated promising antitubercular activity against M. tuberculosis H37Ra, with IC50 values ranging from 1.02 to 1.82 μg/mL in XTT reduction menadione assays [3]. This compound provides an excellent starting point for hit-to-lead optimization programs targeting tuberculosis, particularly given the ongoing need for novel agents to combat multidrug-resistant and extensively drug-resistant strains. The scaffold's modular synthetic accessibility enables rapid analog generation for SAR studies.

Kinase Inhibitor Scaffold for Oncology and Inflammation Programs

Trifluoromethyl-substituted heterocycles are privileged scaffolds in kinase inhibitor discovery [4]. 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol offers a versatile core for constructing ATP-competitive or allosteric kinase inhibitors targeting kinases such as mTOR, PI3K, and Trk family members. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and improves metabolic stability, making this compound an attractive building block for oncology and inflammatory disease programs seeking orally bioavailable kinase inhibitors.

Metabolic Stability-Driven Fragment-Based Drug Discovery

For fragment-based drug discovery (FBDD) programs requiring fragments with intrinsically favorable ADME properties, 3-(trifluoromethyl)-5,6-dihydropyrazin-2-ol represents a strategically advantageous selection. The trifluoromethyl group confers enhanced metabolic stability compared to non-fluorinated fragments [5], reducing the likelihood of metabolic liability identification during hit-to-lead progression. This compound's low molecular weight (166.1 g/mol) and moderate lipophilicity (LogP = 0.12) align with fragment library design principles while providing a fluorinated handle for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.